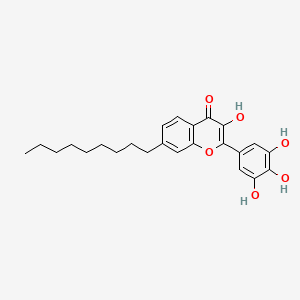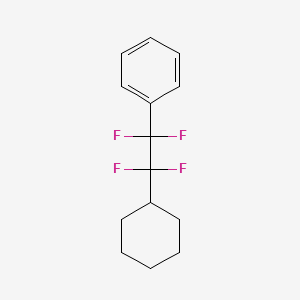
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene is an organic compound characterized by the presence of a cyclohexyl group attached to a tetrafluoroethyl group, which is further connected to a benzene ring This compound is notable for its unique structural features, which include both aromatic and aliphatic components, as well as multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene typically involves the reaction of cyclohexylmagnesium bromide with 1,1,2,2-tetrafluoroethylbenzene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation Reactions: The benzene ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where fluorine atoms are replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives such as quinones or carboxylic acids.
Reduction Reactions: Products include reduced derivatives with fewer fluorine atoms or hydrogenated aromatic rings.
Wissenschaftliche Forschungsanwendungen
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene involves its interaction with molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,1,2,2-Tetrafluoroethoxy)benzene: Similar in structure but lacks the cyclohexyl group.
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a methyl group instead of a cyclohexyl group.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Similar fluorinated structure but different functional groups.
Uniqueness
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene is unique due to the presence of both a cyclohexyl group and multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications. The compound’s unique structure allows it to interact with a wide range of molecular targets, making it valuable in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
873013-82-2 |
|---|---|
Molekularformel |
C14H16F4 |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
(2-cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene |
InChI |
InChI=1S/C14H16F4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI-Schlüssel |
DVVMDTDQQNGUKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C(C2=CC=CC=C2)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


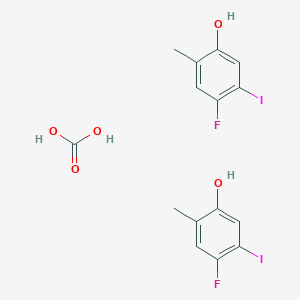
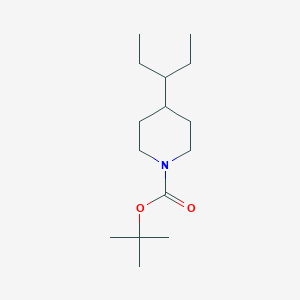
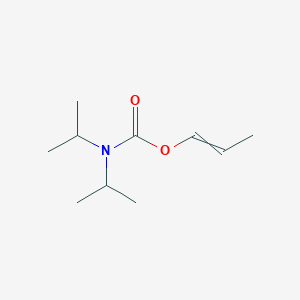
![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
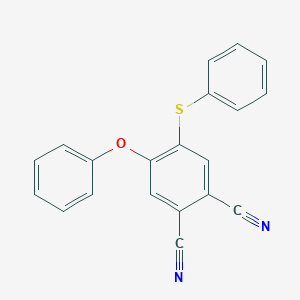
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
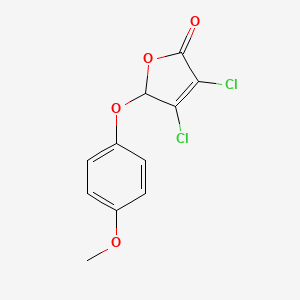
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)

![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)
![5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline](/img/structure/B12600595.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
![2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12600607.png)
